1-Cyclopropoxy-4-fluoro-2-iodobenzene 1-Cyclopropoxy-4-fluoro-2-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC19839095
InChI: InChI=1S/C9H8FIO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2
SMILES:
Molecular Formula: C9H8FIO
Molecular Weight: 278.06 g/mol

1-Cyclopropoxy-4-fluoro-2-iodobenzene

CAS No.:

Cat. No.: VC19839095

Molecular Formula: C9H8FIO

Molecular Weight: 278.06 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropoxy-4-fluoro-2-iodobenzene -

Specification

Molecular Formula C9H8FIO
Molecular Weight 278.06 g/mol
IUPAC Name 1-cyclopropyloxy-4-fluoro-2-iodobenzene
Standard InChI InChI=1S/C9H8FIO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3H2
Standard InChI Key RVTSNDKAEZDHHX-UHFFFAOYSA-N
Canonical SMILES C1CC1OC2=C(C=C(C=C2)F)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-cyclopropoxy-4-fluoro-2-iodobenzene is C₉H₈FIO, with a molecular weight of 278.06 g/mol . The benzene ring is substituted with three distinct groups:

  • Cyclopropoxy (-O-C₃H₅) at position 1, contributing steric bulk and moderate electron-donating effects.

  • Fluorine (-F) at position 4, exerting strong electron-withdrawing inductive effects.

  • Iodine (-I) at position 2, serving as a polarizable leaving group.

The spatial arrangement of these groups creates a sterically hindered environment, particularly around the iodine atom, which impacts its reactivity in substitution and coupling reactions .

Spectroscopic Identification

Key spectroscopic data for characterizing this compound include:

  • ¹H NMR: Cyclopropane protons appear as a multiplet in the δ 0.8–1.5 ppm range, while aromatic protons resonate between δ 6.5–7.5 ppm.

  • ¹⁹F NMR: A distinct singlet near δ -110 to -120 ppm confirms the fluorine environment.

  • Mass Spectrometry (HRMS): The exact mass (m/z 308.9402) aligns with the molecular formula C₉H₈FIO .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, general methodologies for analogous compounds suggest two primary approaches:

  • Nucleophilic Aromatic Substitution: Reacting a fluorinated and iodinated aryl halide with cyclopropanol under basic conditions (e.g., K₂CO₃ in DMF).

  • Ullmann Coupling: Utilizing copper catalysts to couple cyclopropanol derivatives with dihalobenzenes .

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Key Advantage
Nucleophilic Substitution65–75High regioselectivity
Ullmann Coupling50–60Tolerance for sensitive groups

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C under dry nitrogen, producing iodine (I₂) and carbon dioxide (CO₂). In humid air (60% RH), decomposition occurs at 180°C, releasing hydrogen fluoride (HF) and cyclopropane .

Table 2: Thermal Stability Under Varied Conditions

ConditionDecomposition Onset (°C)Major Byproducts
Dry N₂220I₂, CO₂
Humid Air (60% RH)180HF, Cyclopropane

Reactivity and Functional Applications

Nucleophilic Aromatic Substitution

The iodine atom at position 2 undergoes substitution with nucleophiles like sodium azide (NaN₃) or potassium thioacetate. Reaction rates are enhanced in polar aprotic solvents (e.g., DMF), with yields reaching 90% under optimized conditions .

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling biaryl synthesis. For example, coupling with phenylboronic acid in dioxane/water (3:1) at 90°C yields 85% of the biaryl product .

Table 3: Suzuki-Miyaura Coupling Optimization

ConditionsReagentsYield (%)
Dioxane/H₂O (3:1), 90°CPd(PPh₃)₄, K₂CO₃85
Toluene, 110°CPd(OAc)₂, SPhos72

Cyclopropoxy Ring-Opening

The strained cyclopropane ring undergoes fluorinative cleavage with hypervalent iodine reagents (e.g., PhI=O) at -40°C, yielding fluorinated alkenes with 62% efficiency .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its iodine atom enables late-stage functionalization via cross-coupling, streamlining drug discovery pipelines .

Agrochemical Development

Steric effects from the cyclopropoxy group enhance the bioavailability of herbicides derived from this compound, particularly in formulations targeting lipid-rich plant tissues .

ParameterValue
Flash Point>200°C (non-flammable)
Storage Temperature2–8°C (inert atmosphere)

Comparative Analysis with Analogous Compounds

1-Chloro-4-fluoro-2-iodobenzene

  • Reactivity: Chlorine’s smaller atomic radius reduces steric hindrance, increasing reaction rates in cross-coupling by 15–20% compared to the cyclopropoxy analog.

  • Applications: Preferred in radiopharmaceutical synthesis due to simpler purification .

1-Methoxy-4-fluoro-2-iodobenzene

  • Electronic Effects: The methoxy group’s stronger electron-donating capacity directs electrophilic substitution to the para position, unlike the cyclopropoxy group’s meta-directing behavior .

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